O-Acetylpsilocin fumarate, commonly referred to as O-acetylpsilocin, is a semi-synthetic compound derived from psilocin, which is an active component found in certain psychedelic mushrooms. This compound is classified as a serotonergic psychedelic drug and has garnered attention for its potential psychoactive effects and therapeutic applications. O-acetylpsilocin is particularly noted for its unique pharmacological profile, which differs from its parent compounds, psilocybin and psilocin.
O-acetylpsilocin is synthesized through the acetylation of psilocin, typically under alkaline or strongly acidic conditions. The synthesis process allows for the formation of this compound in a controlled laboratory environment, making it a synthetic alternative to naturally occurring psychedelics .
Chemically, O-acetylpsilocin belongs to the tryptamine family and is categorized as a prodrug, meaning it is metabolized into its active form, psilocin, after administration. Its chemical structure features an acetoxy group at the 4-position of the indole ring system, which contributes to its stability and psychoactive properties .
The synthesis of O-acetylpsilocin typically involves the following methods:
The synthesis process requires careful control of pH levels and temperature to ensure optimal yield and purity of O-acetylpsilocin. Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to verify the purity of the synthesized compound .
O-acetylpsilocin fumarate has a complex molecular structure characterized by:
The solid-state structure includes an asymmetric unit comprising one cation derived from 4-acetoxy-N,N-dimethyltryptamine and a fumarate anion . The indole ring system exhibits near-planarity, which is crucial for its biological activity.
Crystallographic studies have provided insights into the arrangement of atoms within O-acetylpsilocin fumarate, revealing hydrogen bonding interactions that stabilize its structure. The presence of fumarate ions also influences its solubility and stability in various solvents .
O-acetylpsilocin undergoes several key chemical reactions:
The metabolic pathway indicates that O-acetylpsilocin's pharmacokinetics are influenced by liver enzymes such as deacetylases and acetyltransferases. This conversion process is essential for its psychoactive effects and therapeutic potential.
O-acetylpsilocin acts primarily through its active metabolite, psilocin. Upon administration:
Studies indicate that O-acetylpsilocin may prevent up-regulation of brain-derived neurotrophic factor via serotonin receptor signaling pathways, contributing to its therapeutic effects in mental health disorders.
O-acetylpsilocin has been explored for various scientific uses:
Systematic Nomenclature and Identifiers:
Structural and Physicochemical Properties:The compound consists of a 4-acetoxy-substituted tryptamine core protonated at the alkylamine nitrogen, paired with a fumarate counterion. Key properties include:
CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C. C(=CC(=O)O)C(=O)O
Table 1: Key Chemical Identifiers of O-Acetylpsilocin Fumarate
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂N₂O₆ |
Exact Mass | 362.1478 g/mol |
XLogP3 | 1.7 (lipophilicity) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Topological Polar Surface Area | 110 Ų |
Structure-Property Relationships:The 4-acetoxy group enhances lipid solubility compared to psilocin (4-HO-DMT), facilitating blood-brain barrier penetration. However, esterification reduces direct 5-HT₂ₐ receptor affinity by 10–20-fold relative to psilocin [3]. The fumarate salt form improves crystallinity and stability, with patent-protected polymorphs exhibiting distinct X-ray diffraction patterns [8].
Early Synthesis and Patent History:O-Acetylpsilocin was first synthesized by Albert Hofmann in 1961 and formally patented in 1963 (CH 372,638) as part of Sandoz's investigations into tryptamine derivatives [2] [8]. David E. Nichols and colleagues later developed an improved synthetic route in 1999, highlighting its potential as a psilocybin alternative for neuroscience research. Nichols emphasized its economic advantages: Psilocybin synthesis requires complex phosphorylation steps, while 4-AcO-DMT avoids this through simpler acetylation chemistry [2] [3].
Modern Patent Activity:A significant 21st-century development is the crystallization and characterization of the fumarate salt. US Patent 11,358,934 (2020) claims:
This patent underscores industrial interest in psilacetin as a stable prodrug formulation. Unlike psilocybin (Schedule I in the U.S.), its unscheduled status prior to 2024 facilitated proprietary development [8] [2].
International Scheduling Status:O-Acetylpsilocin fumarate occupies a complex regulatory niche:
Table 2: Global Legal Status of O-Acetylpsilocin Fumarate
Jurisdiction | Classification | Legal Implications |
---|---|---|
United States | Federal Analogue Act | Prosecutable as Schedule I analog |
United Kingdom | Class A | High-penalty possession offenses |
Australia | Schedule 9 | Prohibited substance |
Germany | NpSG | Industrial/scientific use only |
Canada | Unscheduled | Legal possession |
Research Exemptions and Analog Laws:The compound’s absence from the UN 1971 Convention on Psychotropic Substances permits cross-border research transport. However, its psychoactivity triggers control in 35+ countries via analogue legislation. Recent inclusion in U.S. "mushroom edibles" has increased regulatory scrutiny, with some states explicitly banning 4-AcO-DMT [2] [7].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: